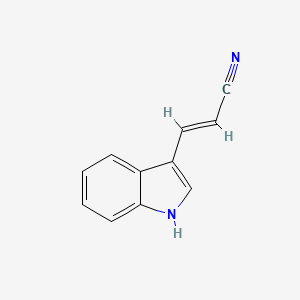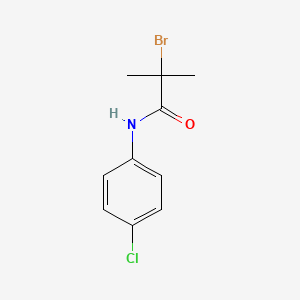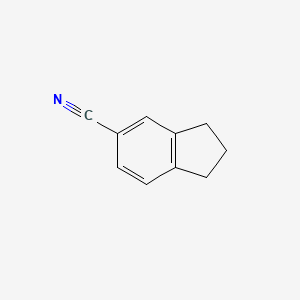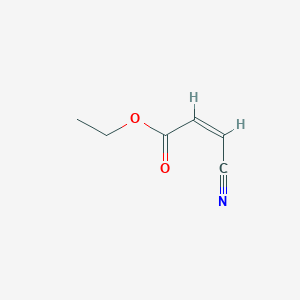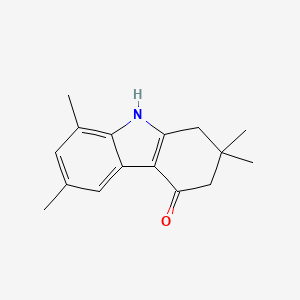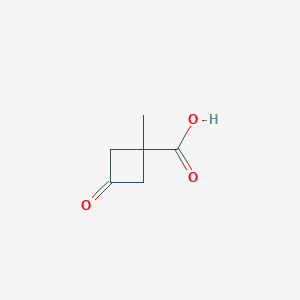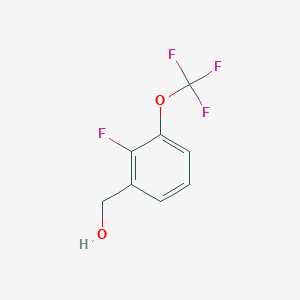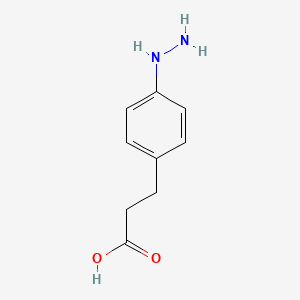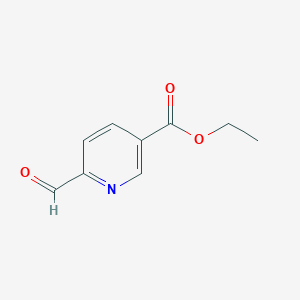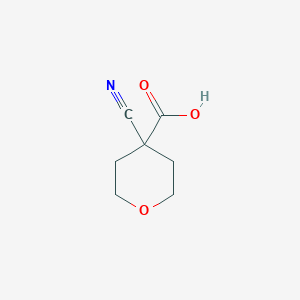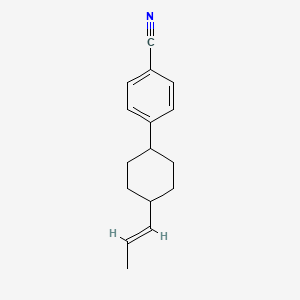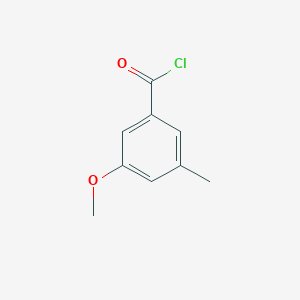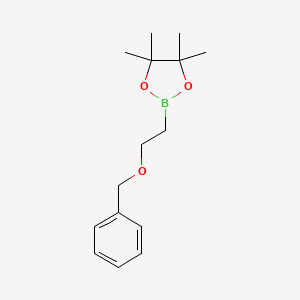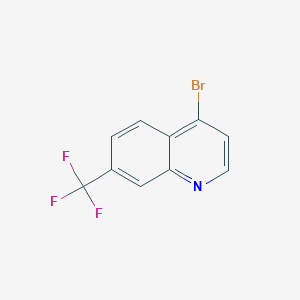![molecular formula C15H19NO2 B1339472 Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 186376-30-7](/img/structure/B1339472.png)
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Vue d'ensemble
Description
“Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate” is a chemical compound with the molecular formula C15H19NO2 . It contains a five-membered heterocyclic ring, in an envelope conformation, fused to a three-membered cyclopropane ring .
Synthesis Analysis
A convenient and high yield process for ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate using a facile endo-exo conversion by DBU has been described .
Molecular Structure Analysis
The molecular structure of “Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate” consists of a five-membered heterocyclic ring in an envelope conformation, fused to a three-membered cyclopropane ring .
Chemical Reactions Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress in recent years, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed .
Physical And Chemical Properties Analysis
The molecular weight of “Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate” is 245.32 g/mol. It has a topological polar surface area of 29.5 Ų. The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds .
Applications De Recherche Scientifique
Antimalarial and Antimycobacterial Properties
Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives have been synthesized and evaluated for their antimalarial activities against the P. falciparum strain. These compounds, with varying side chains and substituents, have also shown antimycobacterial properties and have been tested for cytotoxicity against Vero cells (Nongpanga Ningsanont et al., 2003).
Chemical Rearrangements and Transformations
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, a structurally similar compound, undergoes a stereospecific rearrangement yielding 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. This transformation demonstrates the chemical flexibility and potential for generating diverse compounds from azabicyclo derivatives (Tomoshige Kobayashi et al., 1992).
Synthesis and Stereochemistry Studies
Methyl and ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, related to the Ethyl 3-benzyl-3-azabicyclo compound, have been synthesized, with research focusing on their stereochemical aspects. This study highlights the potential of these compounds for more complex chemical syntheses and analyses (G. F. Vafina et al., 2003).
Formation and Reaction Analysis
Ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate, another analog, has been formed through specific reactions and evaluated for its reactivity and structural properties. This research contributes to understanding the reaction mechanisms and stability of azabicyclo compounds (B. Golding et al., 1975).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKFHBYDDJRSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

